2,3-dihydro-1H-indole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8,11H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEDHUGCKSZDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552899 | |
| Record name | 2,3-Dihydro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108906-13-4 | |
| Record name | 2,3-Dihydro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,3 Dihydro 1h Indole 2 Carboxamide and Its Derivatives
Stereoselective Synthesis of 2,3-Dihydro-1H-indole-2-carboxamide
Achieving enantiopure forms of this compound is crucial for many of its applications, particularly in pharmaceuticals. Stereoselective synthesis ensures the production of a single enantiomer, which can exhibit different biological activities compared to its mirror image. The primary strategies to achieve this include the use of chiral catalysts, enzymatic resolutions, and asymmetric synthesis from chiral precursors.
Chiral Catalyst Approaches
Chiral catalysts are instrumental in asymmetric synthesis, facilitating the formation of one enantiomer over the other. In the context of this compound, chiral catalysts are primarily employed in the resolution of racemic mixtures of its precursor, indoline-2-carboxylic acid.
One patented method describes the use of a chiral catalyst for the resolution of indoline-2-carboxylic acid. google.com This process starts with indole-2-carboxylic acid, which undergoes acylation, hydrogenation, and acid hydrolysis to produce racemic indoline-2-carboxylic acid. The subsequent resolution is carried out using a chiral catalyst, specifically α-methyl phenylethylamine, in ethanol. google.com This results in the precipitation of the desired (S)-indoline-2-carboxylic acid as a solid, which can then be isolated. google.com
The development of novel organocatalysts, such as chiral phosphoric acids, has also opened new avenues for the asymmetric synthesis of indole-based heterocycles. rsc.orgacs.org These catalysts can be used in reactions such as asymmetric dearomatization of indoles to produce chiral indolines with high enantioselectivity. acs.org While not directly applied to the synthesis of the title compound in the reviewed literature, these approaches represent a promising area for future research.
Enzymatic Resolution Techniques
Enzymatic resolution offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. This technique utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
A notable method for obtaining (S)-indoline-2-carboxylic acid involves the enzymatic resolution of its methyl ester. google.com In this process, racemic indoline-2-carboxylic acid is first esterified to racemic indoline-2-carboxylic acid methyl ester. This racemic ester is then subjected to hydrolysis using a hydrolytic enzyme, such as Savinase, in a buffered solution. google.com The enzyme selectively hydrolyzes the (R)-enantiomer of the methyl ester to (R)-indoline-2-carboxylic acid, leaving the desired (S)-indoline-2-carboxylic acid methyl ester unreacted and with a high optical purity (at least 99% e.e.). google.com The unhydrolyzed (S)-ester can then be separated and subsequently hydrolyzed to afford (S)-indoline-2-carboxylic acid.
The following table summarizes the key aspects of this enzymatic resolution process:
| Parameter | Details |
| Starting Material | Racemic indoline-2-carboxylic acid methyl ester |
| Enzyme | Savinase (a hydrolytic enzyme) |
| Reaction | Selective hydrolysis of the (R)-enantiomer |
| Product | (S)-indoline-2-carboxylic acid methyl ester (unreacted) |
| pH | Maintained between 7.8 and 8.2 |
| Temperature | 35 °C |
This enzymatic method provides a practical route to optically pure (S)-indoline-2-carboxylic acid, a key precursor for the synthesis of (2S)-2,3-dihydro-1H-indole-2-carboxamide.
Asymmetric Synthesis from Precursors
Asymmetric synthesis from prochiral precursors is a powerful strategy for the direct formation of chiral molecules. This approach avoids the need for resolution of racemic mixtures, making it a more atom-economical process.
While direct asymmetric synthesis of this compound is not extensively documented, methods for the asymmetric synthesis of its chiral precursors, particularly chiral indolines, have been developed. For instance, the dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols can be used to introduce a carbon fragment at the C2 position of indolines with high chirality transfer. nih.gov This method allows for the construction of enantioenriched 2,2-disubstituted indolines. nih.gov
Another approach involves the organocatalytic asymmetric synthesis of indole-based chiral heterocycles. acs.org Chiral phosphoric acids have been shown to catalyze the asymmetric dearomatization of 2,3-disubstituted indoles, leading to the formation of chiral indolenines and fused indolines with excellent enantioselectivities. acs.org These strategies highlight the potential for developing direct asymmetric routes to chiral 2,3-dihydro-1H-indole-2-carboxamides by selecting appropriate precursors and chiral catalysts.
General Synthetic Routes to Dihydroindole Carboxamides
The synthesis of dihydroindole carboxamides, including the title compound, often involves the formation of an amide bond as a key step. These general synthetic routes are applicable to a wide range of derivatives and are crucial for creating libraries of compounds for biological screening.
Amide Coupling Strategies
Amide bond formation is a cornerstone of organic synthesis, and numerous reagents and methods have been developed to facilitate this transformation. The choice of coupling reagent is often critical to achieving high yields and avoiding side reactions, especially when dealing with complex or sensitive substrates.
The most common method for synthesizing this compound and its derivatives is through the coupling of an amine with a carboxylic acid or an activated carboxylic acid derivative. This typically involves the use of a coupling reagent to activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine.
A variety of coupling reagents are available, each with its own advantages and limitations. Some commonly used reagents in the synthesis of indole (B1671886) carboxamides include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. nih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. To improve efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. nih.gov
Phosphonium Salts: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are effective for peptide bond formation and are also used in the synthesis of indole carboxamides. nih.gov They are known for their high reactivity and ability to promote coupling with hindered amines.
Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are also popular choices. They are generally considered to be very efficient and lead to high yields with minimal side products.
The following table provides examples of coupling reagents used in the synthesis of indole carboxamides and their general conditions:
| Coupling Reagent | Additive(s) | Base | Solvent | General Conditions |
| EDC | HOBt, DMAP | DIPEA | CH₃CN or CH₂Cl₂ | Room temperature |
| BOP | - | DIPEA | DCM | Room temperature, overnight |
| TBTU | - | DIPEA | DCM | Room temperature |
The selection of the appropriate coupling reagent and conditions depends on the specific substrates being used, including their steric and electronic properties. nih.gov For the synthesis of chiral carboxamides, it is particularly important to choose conditions that minimize racemization. researchgate.netrsc.org
Ring-Closing Reactions for Dihydroindole Formation
The formation of the dihydroindole ring system is a critical step, often accomplished through the cyclization of a suitably substituted aromatic precursor.
One prominent method is the reductive cyclization of aromatic nitro compounds . This approach typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular reaction to form the heterocyclic ring. For instance, 2-(2-nitrophenyl) derivatives can be subjected to reducing agents like iron (Fe) or zinc (Zn) in acetic acid, or catalytic hydrogenation over palladium on carbon (Pd/C), to facilitate the reduction of the nitro group and subsequent cyclization to form the indoline (B122111) ring. nih.gov A specific example involves the two-step procedure starting from 4-(2-nitrophenyl)-3-oxobutanoate, where nitro-group reduction and cyclization first afford an indole, which is then further reduced to the indoline derivative. nih.gov
Another classical and widely used method that leads to the indole scaffold, a direct precursor to dihydroindoles, is the Fischer indolization . This reaction involves the acid-catalyzed thermal rearrangement of an N-arylhydrazone. nih.gov The mechanism proceeds through a rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the indole ring, which can subsequently be reduced to the dihydroindole. nih.gov
Intramolecular nucleophilic aromatic substitution (SNAr) also serves as a powerful tool for constructing the dihydroindole framework. In this strategy, a nucleophilic amine attacks an activated aromatic ring within the same molecule, displacing a leaving group to form the cyclic structure. For example, α-(2-bromophenyl)-α-pyrrolidin-2-ylideneacetonitriles can be treated with sodium hydride and copper(I) bromide to induce cyclization, yielding 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, a class of fused dihydroindole derivatives. rsc.org
Furthermore, 6π-electrocyclization reactions of trienecarbamates offer a modern approach to prepare protected anilines, which can then be cyclized to form N-acetylindoles. researchgate.net These indoles are readily converted to the desired dihydroindoles via reduction.
Table 1: Selected Ring-Closing Reactions for Dihydroindole Scaffolds
| Reaction Type | Precursor Type | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Reductive Cyclization | Aromatic Nitro Compound | Fe/AcOH, Zn/AcOH, or Pd/C, H2 | Indoline/Indole | nih.gov |
| Fischer Indolization | N-Arylhydrazone | Acid catalyst, Heat | Indole | nih.gov |
| Intramolecular SNAr | o-Haloaryl amine derivative | NaH, Cu(I)Br | Fused Dihydroindole | rsc.org |
| 6π-Electrocyclization | Trienecarbamate | Heat | Protected Aniline (Indole Precursor) | researchgate.net |
Derivatization from Substituted Indoles or Dihydroindoles
Once the core ring system is established, derivatization allows for the introduction of the desired carboxamide functionality and other substituents. A common and straightforward method is the reduction of the corresponding indole . nih.gov Indoles containing electron-withdrawing groups can be directly reduced to 2,3-dihydroindoles using various reducing agents, such as sodium borohydride (B1222165) in the presence of acid or catalytic hydrogenation. nih.gov
Another synthetic strategy begins with polyfunctional 2-oxindoles . These precursors can be transformed into 2,3-dihydroindole derivatives through the reduction of the oxindole (B195798) carbonyl group and other functionalities using reagents like boron hydrides. nih.gov
The carboxamide group is typically introduced via an amide coupling reaction . This involves activating the corresponding carboxylic acid (e.g., 1H-indole-2-carboxylic acid or 2,3-dihydro-1H-indole-2-carboxylic acid) and reacting it with an appropriate amine. nih.gov Common coupling agents include BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). nih.govacs.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with the amine. acs.org
Further diversification can be achieved by modifying the indole or dihydroindole ring itself. For instance, Friedel-Crafts acylation can introduce substituents at the C3 position of an indole-2-carboxylate (B1230498) ester. acs.org Halogenation, using reagents like N-chlorosuccinimide, and subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the introduction of a wide array of substituents onto the aromatic portion of the indole ring. acs.orgnih.gov
Optimization of Synthetic Pathways for Improved Yield and Selectivity
Optimizing synthetic routes is crucial for efficiently producing this compound and its analogs. Medicinal chemistry campaigns often focus on modifying reaction conditions to enhance yield, purity, and selectivity. acs.orgnih.gov For example, in multi-step syntheses of indole-2-carboxamides, the choice of amide coupling agent (e.g., BOP reagent) and reaction conditions (solvent, base) is critical for achieving high yields in the final step. nih.govacs.org
The development of regioselective reactions is a key aspect of optimization. In the functionalization of the indole nucleus, directing groups are often employed to control the position of substitution. For instance, C-H activation strategies can be fine-tuned to achieve arylation at a specific position (e.g., C4) by selecting the appropriate catalyst system and directing group on the indole ring. acs.org The choice of oxidant, such as Cu(OAc)₂·H₂O versus Ag₂O, has been shown to be critical in dictating C2/C4-regioselectivity in certain palladium-catalyzed reactions. acs.org
Furthermore, structural modifications are explored to improve not just biological activity but also physicochemical properties, which indirectly relates to synthetic optimization by identifying more stable and accessible target compounds. acs.orgacs.org For instance, replacing a phenyl group with a pyridine (B92270) was found to improve metabolic stability in one series of indole-2-carboxamides. acs.orgnih.gov
Advanced Synthetic Techniques for Structural Diversity
To accelerate the discovery of novel derivatives and access complex molecular architectures, advanced synthetic methods are employed.
Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical tool for the direct functionalization of the indole scaffold, bypassing the need for pre-functionalized starting materials. nih.govmdpi.com Catalysts based on palladium (Pd), rhodium (Rh), and ruthenium (Ru) are commonly used. acs.orgmdpi.comnih.gov
For example, palladium(II)-catalyzed C-H arylation of free (NH) indoles bearing a carbonyl directing group at the C3-position can selectively introduce aryl groups at the C4-position. acs.org In a remarkable transformation, the C-H functionalization of 3-acetylindoles can lead to a domino C4-arylation followed by a 3,2-carbonyl migration in a single pot. acs.org
Table 2: Examples of C-H Activation in Indole Synthesis and Functionalization
| Catalyst | Reaction Type | Substrate | Key Feature | Reference |
|---|---|---|---|---|
| Palladium(II) | C4-Arylation | C3-formyl (NH) Indole | Directing group-enabled regioselectivity | acs.org |
| Rhodium(III) | Indole Annulation | Aryl Hydrazine + Alkyne | Auto-formed/cleavable directing group | nih.gov |
| Ruthenium(II) | [4+1] Annulation | Imidamide + Diazo compound | Construction of substituted indoles | mdpi.com |
| Palladium/Photoredox | Intramolecular C-H/C-H Coupling | N-arylenamine | Dual catalytic system under air | researchgate.net |
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. An efficient one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides. nih.govnih.gov This process begins with a nucleophilic aromatic substitution (SNAr) reaction between a 2-halonitrobenzene and a cyanoacetamide to form an intermediate. Subsequently, a reducing agent mixture (e.g., FeCl₃ and Zn powder) is added directly to the same pot to induce a reductive cyclization, yielding the final product. nih.govnih.gov This approach avoids the isolation and purification of the nitro-containing intermediate, streamlining the synthesis. nih.gov
Medicinal Chemistry and Structure Activity Relationship Sar Studies
Design Principles for 2,3-Dihydro-1H-indole-2-carboxamide Derivatives in Drug Discovery
The development of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. These principles include modifying the scaffold to explore new chemical space and designing compounds based on the structure of the biological target.
Scaffold hopping and bioisosteric replacement are key strategies in drug design used to identify novel core structures with improved properties while retaining biological activity. nih.govresearchgate.net Bioisosterism involves substituting a functional group with another that possesses similar physical and chemical properties, which can lead to enhanced potency or better metabolic stability. nih.gov For instance, the related indole-2-carboxamides are considered bioisosteric isomers of urea-based compounds that inhibit the MmpL3 transporter in Mycobacterium tuberculosis. nih.gov
In the context of the 2,3-dihydro-1H-indole scaffold, comparative studies have demonstrated its potential as a superior core compared to other related heterocyclic systems. In the development of novel Hepatitis C Virus (HCV) inhibitors, the indoline (B122111) (2,3-dihydro-indole) scaffold was found to be more potent than the corresponding indole (B1671886) and tetrahydroquinoline scaffolds. nih.gov This highlights a successful application of scaffold evaluation, where the conformational restriction of the dihydro-indole ring likely contributes to a more favorable binding orientation. This finding underscores the value of the 2,3-dihydro-1H-indole core in generating potent bioactive molecules.
Rational drug design leverages the three-dimensional structure of a biological target to design molecules that can bind with high affinity and specificity. This approach has been applied to the development of 2,3-dihydro-1H-indole derivatives. For example, a series of 2,3-dihydro-indole-1-carbothioic acid amide derivatives were designed as a novel class of HCV inhibitors. nih.gov
The design strategy involved creating conformationally restricted heterobicyclic scaffolds to probe the target's binding site effectively. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to this scaffold significantly impacted anti-HCV activity. Key findings from this rational design approach are summarized below:
Influence of Acyl Group: Introduction of an acyl group onto the thiourea (B124793) moiety attached to the dihydro-indole scaffold was found to enhance inhibitory activity against HCV. nih.gov
Impact of Aromatic Ring Substituents: The nature and position of substituents on the indoline aromatic ring were critical for potency. The chain length and the position of alkyl groups markedly influenced anti-HCV activity. nih.gov
Optimized Analogue: Through these rational modifications, analogue 31 (structure not fully detailed in the source) emerged with excellent activity (EC₅₀ = 510 nM) against HCV and no significant cytotoxicity. nih.gov
These findings demonstrate how rational, structure-based design principles can be effectively applied to the this compound scaffold to produce potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that govern potency. nih.govspringernature.com While specific QSAR studies focusing exclusively on this compound are not widely published, the methodologies are routinely applied to the broader class of indole-based derivatives and provide a clear framework for their application to this scaffold.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov The output of a CoMFA study is a 3D contour map that visualizes regions where modifications to the molecular structure are likely to increase or decrease activity.
Steric Fields: Green contours indicate regions where bulky substituents are favored, while yellow contours show regions where steric bulk is detrimental to activity.
Electrostatic Fields: Blue contours highlight areas where positive charges enhance activity, whereas red contours indicate regions where negative charges are preferred.
Studies on related indole derivatives have successfully used CoMFA to guide the design of more potent compounds by providing a detailed understanding of the steric and electrostatic requirements of the target's binding site. nih.govnih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, calculates hydrophobic, and hydrogen-bond donor and acceptor fields. nih.gov This provides a more comprehensive picture of the molecular features required for optimal interaction with a biological target. acs.orgmdpi.com
Hydrophobic Fields: Yellow contours indicate regions where hydrophobic groups increase activity, while white contours suggest hydrophilic groups are preferred.
Hydrogen-Bond Donor Fields: Cyan contours show where H-bond donors are favorable, and purple contours indicate unfavorable regions.
Hydrogen-Bond Acceptor Fields: Magenta contours highlight favorable regions for H-bond acceptors, while red contours show where they are unfavorable.
CoMSIA models developed for related aryl carboxamide derivatives have proven to be statistically significant and have provided valuable information for the design of novel inhibitors. documentsdelivered.com The predictive power of CoMSIA models, often validated by an external test set of compounds, demonstrates their utility in drug design. nih.govdocumentsdelivered.com
Artificial Neural Networks (ANNs) are powerful computational tools inspired by the structure of the biological nervous system, capable of modeling complex and non-linear relationships. walshmedicalmedia.comresearchgate.net In QSAR studies, ANNs are used to build predictive models that correlate molecular descriptors with biological activity, often outperforming traditional linear regression methods. springernature.comwalshmedicalmedia.com
The process of developing an ANN-based QSAR model typically involves:
Calculation of a wide range of molecular descriptors for a set of compounds.
Selection of the most relevant descriptors using various algorithms.
Training the neural network with a "training set" of compounds with known activities.
Validating the predictive power of the model using a "test set" of compounds not used in the training phase.
ANN-based QSAR models are widely used in virtual screening to predict the biological activities of large compound databases, thereby accelerating the discovery of new drug candidates. walshmedicalmedia.com The application of this methodology to this compound derivatives could facilitate the identification of novel compounds with desired therapeutic activities.
Impact of Substituent Modifications on Biological Activity
Systematic modification of the indoline-2-carboxamide scaffold has yielded crucial insights into the structural requirements for biological activity. These studies have been pivotal in guiding the design of analogs with improved potency and metabolic profiles.
The impact of substitution at the N-1 position of the dihydroindole (indoline) ring is not extensively detailed in the primary optimization studies of this scaffold as an anti-trypanosomal agent. The core SAR explorations have predominantly focused on modifications to the exocyclic carboxamide group and substitutions on the benzene (B151609) ring portion of the indoline core. acs.org However, in related indole-2-carboxamide series, N-methylation has been shown to restore potency in certain instances, potentially by influencing the compound's spatial orientation to better fit its bioactive conformation. acs.org This suggests that while not a primary focus in the lead optimization against T. brucei, this position could offer a vector for future modification.
The carboxamide portion of the scaffold, which includes the amide linker and its substituents (R¹ and R² in Figure 1), is critical for activity.
Figure 1: General structure of indoline-2-carboxamide showing points of modification. (A) represents the pendant substituent, (B) the amine of the carboxamide, and (C) the dihydroindole core.
Initial SAR studies on the R² position established a clear preference for small alkyl groups. A methyl group (NHMe) was found to be optimal, demonstrating greater potency than an ethyl group (NHEt), which in turn was more potent than an unsubstituted amide (NH₂). acs.org The space around this methyl amide is considered highly constrained, as very few other modifications are tolerated, and both removing the methyl or extending the alkyl chain lead to a loss of potency. acs.org
Modifications to the R¹ pendant substituent have been explored with both phenoxyacyl and benzyl (B1604629) acyl linkers. For the benzyl series, where the ether oxygen is absent, substitutions on the terminal phenyl ring significantly influence activity and metabolic stability. A 4-fluorophenyl group was found to be equipotent to a 4-trifluorophenyl group and conferred excellent metabolic stability. acs.org In contrast, a 4-chlorophenyl analog showed a threefold improvement in activity but no improvement in metabolic clearance. acs.org Bulky alkyl groups like isopropyl on the phenyl ring were not well tolerated and increased metabolic clearance. acs.org
| Compound | R¹ Substituent | T. brucei EC₅₀ (µM) | Mouse Intrinsic Clearance (mL·min⁻¹·g⁻¹) |
|---|---|---|---|
| 40 | 4-Chloro | 0.03 | 20 |
| 41 | 4-Isopropyl | 0.5 | 35 |
| 42 | 4-Trifluoromethyl | 0.1 | 14 |
| 43 | 4-Fluoro | 0.1 | <5 |
Prediction models suggested that the 5-position of the dihydroindole core was a potential site of metabolism, prompting investigation into substitutions on the aromatic ring. acs.org While no significant gains in potency were observed, substitutions were well-tolerated and proved to be a viable strategy for enhancing metabolic stability. acs.org
Specifically, introducing a fluorine atom at the 5-position resulted in analogs with improved metabolic stability. acs.org Large aromatic groups are also tolerated at this position, indicating a large solvent-exposed region that does not appear to play a key role in the antiproliferative effect. acs.org The introduction of 3,3-dimethyl groups onto the indoline ring was attempted to further improve metabolic stability, but this modification led to a significant 34-fold loss in potency. acs.org
| Compound | Core Substituent | T. brucei EC₅₀ (µM) |
|---|---|---|
| 54 | 4-Fluoro | 0.06 |
| 55 | 5-Fluoro | 0.03 |
| 56 | 6-Fluoro | 0.02 |
| 57 | 7-Fluoro | 0.05 |
| 58 | 5-Chloro | 0.03 |
| 59 | 5-Methoxy | 0.04 |
| 63 | 3,3-Dimethyl | 0.91 |
Lead Optimization Strategies
Following the initial identification and SAR studies, lead optimization focused on refining the scaffold to enhance its drug-like properties, particularly metabolic stability and potency, to make it suitable for in vivo applications.
A primary challenge with the initial indoline-2-carboxamide hits was their high hepatic microsomal turnover. nih.gov A key strategy to address this was the introduction of fluorine atoms onto the scaffold. Analysis of in vitro DMPK data indicated that compounds with lower calculated LogP values generally exhibited greater metabolic stability. acs.org
Two successful approaches for improving metabolic stability emerged:
Substitution on the Dihydroindole Core : Placing a fluorine atom on the dihydroindole ring, particularly at the 5-position (5-fluoroindoline), led to compounds with improved intrinsic clearance. acs.org
Substitution on the Carboxamide Moiety : In the benzyl series of compounds, introducing a 4-fluorophenyl group as the R¹ substituent resulted in analogs with very good metabolic stability, with intrinsic clearance values below 5 mL·min⁻¹·g⁻¹. acs.org
In contrast, other modifications, such as adding a fluoro group to the 3-position of the R¹-phenyl ring, had a detrimental effect on metabolic stability. acs.org
Efforts to enhance potency ran concurrently with improving metabolic stability. The SAR was found to be very tight, meaning small structural changes could lead to significant drops in activity. acs.org A crucial finding was the stereochemical preference at the C-2 position of the dihydroindole ring. The (R)-enantiomer of the scaffold was found to be substantially more potent—over 1350-fold in one case—than the corresponding (S)-enantiomer. acs.org This highlights a highly specific interaction with the biological target.
Optimization of the carboxamide substituents also yielded potency improvements. As noted, a 4-chlorophenyl group at the R¹ position led to a threefold increase in potency compared to the unsubstituted phenyl analog, although this came at the cost of metabolic stability. acs.org The most potent compounds achieved EC₅₀ values in the low nanomolar range against T. b. brucei while maintaining excellent selectivity of over 1600-fold against mammalian cells, indicating a favorable therapeutic window. nih.gov
Biological Activities and Pharmacological Investigations
Enzymatic Inhibition and Receptor Modulation
Derivatives of the indole (B1671886) and indoline (B122111) carboxamide scaffold have demonstrated significant inhibitory activity against several classes of enzymes, highlighting their therapeutic potential.
The Hepatitis C Virus (HCV) NS3/4A serine protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govacs.org The compound 2,3-dihydro-1H-indole-2-carboxamide has been identified as a synthetic peptidomimetic that inhibits this NS3 protease. nih.gov The development of direct-acting antivirals against HCV has been a major breakthrough, with two NS3-4A protease inhibitors, telaprevir (B1684684) and boceprevir, having been approved for clinical use. nih.gov
Research into novel inhibitors has led to the design of potent macrocyclic inhibitors based on the conformation of enzyme-bound substrates, which show promise as antiviral agents. medchemexpress.com Computational studies have further elucidated the binding modes of such inhibitors; for instance, the carboxamide group has been observed forming crucial hydrogen bond interactions with residues like Cys159 within the protease's active site. nih.gov The validation of NS3 protease as a key target was reinforced by the clinical proof-of-concept achieved with BILN-2061, a potent inhibitor of the enzyme. elsevierpure.com These findings underscore the importance of the indole-based carboxamide scaffold in the ongoing search for effective HCV therapies.
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The indole-2-carboxamide scaffold has been extensively explored for the development of multi-target kinase inhibitors. nih.gov
EGFR, BRAFV600E, and VEGFR-2 Inhibition: Research has shown that indole-2-carboxamide derivatives can act as potent inhibitors of several receptor tyrosine kinases. nih.gov One study identified a series of compounds that demonstrated promising antiproliferative activity by targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the BRAFV600E mutant protein. nih.gov These kinases are crucial for tumor growth, angiogenesis, and metastasis. nih.gov The most potent compounds from this series exhibited inhibitory activity in the nanomolar range. nih.gov
Dual EGFR and CDK2 Inhibition: Other studies have focused on developing dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2). nih.govelsevierpure.comrsc.org A series of 5-substituted-3-ethylindole-2-carboxamides were synthesized and found to have potent antiproliferative effects by inhibiting both of these kinases. nih.govelsevierpure.comrsc.org Certain compounds from this series were identified as promising dual inhibitors, with potent activity against both EGFR and CDK2. nih.govelsevierpure.comrsc.org
No significant research findings were identified in the provided sources for the inhibition of Checkpoint Kinase 1 (Chk1) by this specific scaffold.
Table 1: Kinase Inhibitory Activity of Selected Indole-2-Carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Kinase | IC₅₀ (nM) | Source(s) |
|---|---|---|---|
| Va | EGFR | 71 | nih.gov |
| Va | BRAFV600E | >100 | nih.gov |
| Va | VEGFR-2 | 2.15 | nih.gov |
| Ve | BRAFV600E | 77 | nih.gov |
| Vf | BRAFV600E | 107 | nih.gov |
| Vg | VEGFR-2 | 3.25 | nih.gov |
| 5i | EGFR | 85 | nih.govelsevierpure.comrsc.org |
| 5j | EGFR | 91 | nih.govelsevierpure.comrsc.org |
| 5i | CDK2 | 19 | nih.govelsevierpure.comrsc.org |
| 5j | CDK2 | 26 | nih.govelsevierpure.comrsc.org |
| IVe | CDK2 | 13 | nih.gov |
Factor Xa (FXa) is a serine protease that plays a central role in the blood coagulation cascade, making it an attractive target for the development of anticoagulants to treat and prevent thromboembolic diseases. nih.govmdpi.com Research has led to the discovery of indoline derivatives that act as potent FXa inhibitors. nih.gov
One study found that a specific R-isoform, (R)-11d, which is an indoline derivative, exhibited potent anticoagulant activity in vitro in human plasma and demonstrated dose-dependent activity when administered orally in animal models. nih.gov This compound was also found to have a higher safety profile compared to its parent compound. nih.gov The development of orally available small-molecule inhibitors of FXa represents a significant advancement over traditional anticoagulants. nih.gov
Fructose-1,6-bisphosphatase (FBPase) is a key rate-limiting enzyme in gluconeogenesis, the process of producing glucose in the liver. nih.govrsc.org Inhibiting FBPase is a promising strategy for developing novel treatments for type 2 diabetes, as excessive hepatic glucose production is a major contributor to hyperglycemia in this condition. nih.govrsc.orgmdpi.com
Several studies have identified indole derivatives as potent allosteric inhibitors of FBPase. nih.govrsc.org These inhibitors bind to the AMP allosteric site, inducing a conformational change that inactivates the enzyme. rsc.orgmdpi.com Specifically, derivatives built on the indole-2-carboxylic acid scaffold have shown inhibitory concentrations (IC₅₀) in the submicromolar range. nih.gov
Table 2: FBPase Inhibitory Activity of Selected Indole Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme | IC₅₀ (µM) | Source(s) |
|---|---|---|---|
| 14c | FBPase | 0.10 | rsc.org |
| 22f | FBPase | submicromolar | nih.gov |
| 22g | FBPase | submicromolar | nih.gov |
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.govnih.gov By depleting tryptophan and producing kynurenine (B1673888) metabolites, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment, which allows cancer cells to evade the host immune system. nih.govnih.govnih.govnih.gov Consequently, inhibiting IDO1 has become a major focus in the development of cancer immunotherapies. nih.govnih.gov
While the indole nucleus is a common feature in many IDO1 inhibitors, and numerous natural and synthetic compounds with this scaffold have been investigated, the available research does not specifically highlight the this compound core as a primary scaffold for potent IDO1 inhibition. nih.gov Research has led to the clinical development of IDO1 inhibitors like epacadostat (B560056) and navoximod, which belong to different chemotypes. nih.govnih.gov
Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibiting AChE increases the levels of acetylcholine in the brain and is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov
The indole scaffold is a well-known pharmacophore in the design of cholinesterase inhibitors. nih.gov Various indole-based derivatives have been synthesized and shown to be effective AChE inhibitors. For example, a series of indole-isoxazole carbohydrazides were developed, with one compound exhibiting an IC₅₀ value of 29.46 µM. nih.gov Other indole-based compounds, including isatin (B1672199) (indole-2,3-dione) derivatives, have also been identified as potent AChE inhibitors, with some hybrids showing activity in the low micromolar range. nih.govsemanticscholar.org These findings suggest that the indole core is a valuable starting point for developing agents against neurodegenerative diseases, though specific research on the this compound parent compound for this target is not prominent in the provided sources. acs.orgnih.gov
Cannabinoid Receptor 1 (CB1) Allosteric Modulation
Allosteric modulation of G-protein coupled receptors (GPCRs), such as the cannabinoid CB1 receptor, presents a sophisticated approach to fine-tuning receptor function, offering potential therapeutic advantages over traditional orthosteric ligands. The CB1 receptor is a key target in the central nervous system, implicated in processes like pain, appetite, and drug addiction. frontiersin.org Indole-2-carboxamides have been identified as a novel class of CB1 receptor allosteric modulators.
In a notable study, two indole-2-carboxamide derivatives, ICAM-a and ICAM-b, were synthesized and pharmacologically characterized. frontiersin.org Both compounds were found to enhance the binding of the CB1 agonist CP55,940, with ICAM-b demonstrating particularly strong positive cooperativity. frontiersin.org Interestingly, while ICAM-b enhanced agonist binding, it exhibited negative modulatory effects on G-protein coupling to the CB1 receptor. frontiersin.org Despite this, it was observed to induce β-arrestin-mediated downstream activation of the extracellular signal-regulated kinase (ERK) signaling pathway. frontiersin.org This suggests that this class of compounds can act as biased allosteric modulators, selectively activating certain downstream signaling cascades. frontiersin.org
Earlier research had also identified other indole derivatives, such as Org27569, as some of the first allosteric modulators of the CB1 receptor. nih.gov These findings underscore the potential of the indole scaffold in developing nuanced therapeutics targeting the endocannabinoid system.
Table 1: Investigated Indole-2-carboxamide CB1 Allosteric Modulators
| Compound Name | Structure | Key Findings | Reference |
| 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-a) | Enhanced CP55,940 binding to CB1 receptor. | frontiersin.org | |
| 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b) | Strong positive cooperativity for agonist binding; negative modulation of G-protein coupling; induced ERK signaling via β-arrestin. | frontiersin.org | |
| Org27569 | One of the first identified allosteric modulators of the CB1 receptor. | nih.gov |
Phosphodiesterase (PDE4B) Inhibition
Phosphodiesterase 4 (PDE4), particularly the PDE4B subtype, is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and has been identified as a therapeutic target for inflammatory diseases. While direct studies on "this compound" as a PDE4B inhibitor are limited, research on related indole-containing structures suggests the potential of this chemical class in targeting this enzyme.
For instance, a series of pyridazinone derivatives incorporating an indole residue at the 4-position were reported to exhibit higher inhibitory activity towards PDE4B compared to their dihydropyridazinone counterparts. openalex.org This increased activity was attributed to the more planar nature of the pyridazinone-4-indole derivatives, allowing for better interaction within the enzyme's active site. openalex.org
Furthermore, the hydroxylated indole-based derivative, AWD12-281, has been identified as a PDE4 inhibitor. openalex.org These findings, while not directly on the core compound of this article, highlight the amenability of the indole scaffold for the design of PDE4 inhibitors. The development of selective PDE4B inhibitors is of particular interest as it may offer a way to maintain anti-inflammatory efficacy while minimizing the dose-limiting side effects associated with broader PDE4 inhibition. frontiersin.org
Antimicrobial and Antiviral Activities
Derivatives of this compound have demonstrated significant promise as antimicrobial and antiviral agents. The inherent versatility of the indole scaffold has allowed for the development of compounds with activity against a range of pathogens, including viruses and parasites.
Anti-Hepatitis C Virus (HCV) Activity
The hepatitis C virus (HCV) is a major cause of chronic liver disease. The compound this compound has been identified as a synthetic peptidomimetic that acts as an inhibitor of the HCV NS3 protease, an enzyme crucial for the viral life cycle. mdpi.com It has demonstrated potent inhibitory activity against HCV and has been shown to inhibit viral replication in mammalian cells. mdpi.com
In a related line of research, a series of 2-(4-sulfonamidophenyl)-indole 3-carboxamides were developed and optimized for their activity against the HCV genotype 1b replicon. mdpi.com These compounds showed potent and selective activity, and further evaluation confirmed their efficacy against other HCV genotypes, including 1a, 2a, and 3a. mdpi.com The mechanism of action for this series was determined to be the targeting of the viral nonstructural protein 4B (NS4B), as demonstrated by reduced activity against replicons with mutations in the NS4B coding sequence. mdpi.com
Additionally, studies on ethyl 1H-indole-3-carboxylates have also revealed anti-HCV activity, further cementing the importance of the indole core in the development of novel anti-HCV agents. nih.gov
Anti-HIV Activity
The human immunodeficiency virus (HIV) remains a significant global health challenge. Research has shown that this compound possesses potent inhibitory activity against HIV. mdpi.com The mechanism of this inhibition is linked to its ability to act as a peptidomimetic and interfere with viral processes. mdpi.com
In a separate but related investigation, derivatives of indole-2-carboxylic acid have been explored as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov A virtual screening campaign identified indole-2-carboxylic acid as a promising scaffold for integrase strand transfer inhibitors (INSTIs). nih.gov Subsequent synthesis and biological evaluation of derivatives demonstrated a significant improvement in their inhibitory effects against the integrase enzyme. nih.gov
Anti-Tuberculosis Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, continues to be a leading cause of death from a single infectious agent. Indole-2-carboxamides have emerged as a highly promising class of anti-tuberculosis agents. researchgate.netnih.gov Phenotypic screening against mycobacteria led to the identification of an indole-2-carboxamide analog with low micromolar potency against M. tuberculosis. researchgate.net
Structure-activity relationship (SAR) studies have been instrumental in optimizing the anti-TB activity of this class of compounds. It was found that substitutions at the 4- and 6-positions of the indole ring with chloro, fluoro, or cyano groups, along with methyl substitution on the cyclohexyl ring, significantly improved metabolic stability. researchgate.net Lead candidates from these studies displayed enhanced in vitro activity compared to several standard TB drugs. researchgate.net
The mechanism of action for these indole-2-carboxamides has been identified as the disruption of the essential mycolic acid transporter MmpL3 protein. openalex.org This novel target opens up new avenues for the development of effective treatments against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains. openalex.org One preclinical candidate from this class demonstrated the ability to improve immune responses to M. tuberculosis infection. openalex.org
Table 2: Selected Anti-Tuberculosis Indole-2-carboxamide Derivatives
| Compound Class/Derivative | Key Findings | Mechanism of Action | Reference |
| Indole-2-carboxamide analogs | Low micromolar potency against M. tuberculosis. | Targeting MmpL3 protein | openalex.orgresearchgate.net |
| 4,6-disubstituted indole-2-carboxamides | Improved metabolic stability and in vitro activity. | Targeting MmpL3 protein | researchgate.net |
| Preclinical indole-2-carboxamide candidate | Improved immune responses to M. tuberculosis infection. | Targeting MmpL3 protein | openalex.org |
Anti-Trypanosoma cruzi Activity
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health concern in many parts of the world. Through phenotypic screening of a commercial library of small molecules, substituted indoles were identified as having activity against the intracellular amastigote forms of T. cruzi. This led to the investigation of 1H-indole-2-carboxamides as potential therapeutic agents for Chagas disease.
Early lead compounds with a balance of potency and favorable physicochemical properties were advanced to animal studies. However, these compounds showed limited plasma exposure, hindering their in vivo efficacy. Medicinal chemistry efforts were undertaken to improve metabolic stability and solubility, but these attempts did not successfully yield compounds with both improved exposure and sustained potency. Despite demonstrating some antiparasitic activity in both acute and chronic mouse models of Chagas disease, the optimization of this series was ultimately halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, as well as a deprioritized mechanism of action (CYP51 inhibition).
General Antimicrobial Properties
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, encompassing antiviral, antibacterial, and antifungal properties.
Antiviral Activity: The compound has shown potent inhibitory activity against the hepatitis C virus (HCV) and HIV by targeting the NS3 protease, an enzyme crucial for the viral life cycle. biosynth.com Furthermore, specific derivatives, such as CCG205432 and CCG206381, have exhibited broad-spectrum antiviral activity against neurotropic alphaviruses like Western Equine Encephalitis Virus (WEEV), Venezuelan Equine Encephalitis Virus (VEEV), and Chikungunya Virus (CHIKV), as well as other RNA viruses. nih.govnih.gov These compounds have been shown to reduce viral titers significantly in cell-based assays. nih.gov For instance, at a concentration of 25 μM, CCG205432 and CCG206381 caused a 10- to 20-fold reduction in WEEV titers. nih.gov The mechanism of action for some of these indole-2-carboxamide derivatives is believed to involve the suppression of cap-dependent translation, a critical process for the replication of many RNA viruses. nih.gov
Antibacterial and Antifungal Activity: While some studies suggest that simple 1H-indole-2-carboxamide derivatives may have weak antibacterial and antifungal activity compared to commercial drugs researchgate.net, other research has shown that specific substitutions on the indole ring can lead to potent antimicrobial agents. For example, certain (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL. nih.gov Similarly, some indole-1,2,4-triazole conjugates have shown good to moderate activity against Gram-negative bacterial strains. nih.gov In terms of antifungal activity, certain indole derivatives have exhibited notable effects against various fungal pathogens. nih.gov For instance, some pimprinine (B1677892) analogues and indole derivatives bridged with a 1,2,3-triazole motif have shown enhanced antifungal activity. nih.gov
| Compound/Derivative | Microorganism | Activity | Source |
|---|---|---|---|
| This compound | Hepatitis C Virus (HCV), HIV | Inhibits NS3 protease | biosynth.com |
| CCG205432, CCG206381 | Western Equine Encephalitis Virus (WEEV) | 10- to 20-fold reduction in virus titers at 25 μM | nih.gov |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria | MIC values ranging from 0.004 to 0.045 mg/mL | nih.gov |
| Indole-1,2,4-triazole conjugates | Gram-negative bacteria | Good to moderate activity | nih.gov |
Anti-inflammatory Properties
The anti-inflammatory potential of indole-2-carboxamide derivatives has been investigated, with studies pointing towards multiple mechanisms of action. These compounds have been shown to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.
Research has demonstrated that certain indole derivatives can significantly reduce the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). chemrxiv.org Furthermore, they have been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. chemrxiv.orgdntb.gov.ua The underlying mechanism for these anti-inflammatory effects is believed to involve the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. chemrxiv.orgdntb.gov.ua Additionally, some indole-2-carboxamide derivatives have been explored as modulators of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a known target for anti-inflammatory and analgesic agents. mdpi.com
| Derivative Class | Mechanism of Action | Key Findings | Source |
|---|---|---|---|
| Indole derivatives of Ursolic Acid | Inhibition of NO, TNF-α, IL-6, IL-1β, PGE2; Upregulation of IL-10; Reduction of iNOS and COX-2 expression | Significantly reduced levels of pro-inflammatory mediators and increased anti-inflammatory cytokine levels. | chemrxiv.org |
| Pterostilbene-indole derivatives | Suppression of NF-κB and MAPKs signaling pathways | Decreased mRNA levels of LPS-induced IL-1β, TNF-α, iNOS, and COX-2. | dntb.gov.ua |
| Indole-2-carboxamides | Modulation of TRPV1 ion channel | Identified as novel and selective agonists for TRPV1. | mdpi.com |
Anticancer Activities
The anticancer properties of this compound derivatives are a significant area of research, with studies demonstrating their ability to inhibit cancer cell growth through various mechanisms, including antiproliferative effects, induction of apoptosis, and cell cycle arrest.
A number of indole-2-carboxamide derivatives have exhibited potent antiproliferative activity against a range of human cancer cell lines. For instance, certain 5-substituted-3-ethylindole-2-carboxamides have shown significant activity against four different cancer cell lines with mean GI50 values ranging from 37 nM to 193 nM. nih.gov The antiproliferative action of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net Some derivatives have been identified as dual EGFR/CDK2 inhibitors. researchgate.net For example, compounds 5d, 5e, and 5j were found to be potent EGFR inhibitors with IC50 values comparable to the reference drug erlotinib. nih.gov
Indole-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells through the modulation of key apoptotic pathways. nih.govnih.govresearchgate.net This includes the activation of caspases, a family of proteases that execute the apoptotic process. nih.govresearchgate.net Specifically, compounds have been shown to increase the levels of caspase-3, caspase-8, and caspase-9. nih.govresearchgate.net Furthermore, these derivatives can influence the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net The release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway, has also been observed following treatment with these compounds. nih.gov
The ability of indole derivatives to halt the cell cycle is another important aspect of their anticancer activity. While specific studies on this compound are limited, related indole compounds have been shown to induce cell cycle arrest, often at the G1 or G2/M phase. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
| Derivative/Compound | Cancer Cell Line(s) | Key Findings | Source |
|---|---|---|---|
| 5-substituted-3-ethylindole-2-carboxamides (5a-k, 6a-c) | Four cancer cell lines | Mean GI50 values ranging from 37 nM to 193 nM. | nih.gov |
| Indole-2-carboxamide derivatives (5d, 5e, 5h) | MCF-7 (breast cancer) | Increased levels of caspase-3, -8, -9, and Cytochrome C; increased Bax and decreased Bcl-2 levels. | nih.gov |
| N-benzylindoleamide (8a), N-(4-fluorobenzyl)indole analogue (8c) | Paediatric brain cancer cells (BT12, BT16, DAOY) | Inhibitory activities with IC50 ≤ 10 μM against AT/RT tumor cell lines. | nih.gov |
Neuroprotective and Neurological Applications
The potential of this compound and its derivatives in the treatment of neurological disorders is an emerging area of research. The ability of the parent compound to penetrate the blood-brain barrier makes it an attractive scaffold for developing centrally acting agents. biosynth.com
Studies have highlighted the neuroprotective effects of indole derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov The mechanisms underlying these effects are often linked to the compounds' ability to mitigate neuroinflammation and oxidative stress. nih.gov For instance, certain indole derivatives have been shown to reduce the production of inflammatory factors in microglial cells and decrease oxidative stress in mouse models of Parkinson's disease. nih.gov In the context of Alzheimer's disease, research has focused on designing indole-based compounds that can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine, and also inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of the disease. nih.govresearchgate.net The inhibition of indoleamine 2,3-dioxygenase (IDO-1), an enzyme involved in tryptophan metabolism and neuroinflammation, is another therapeutic strategy being explored for Alzheimer's and other neurological conditions. nih.gov
| Derivative Class/Strategy | Neurological Target/Disease Model | Key Findings | Source |
|---|---|---|---|
| Indole derivative NC009-1 | Parkinson's Disease models (MPP+-activated HMC3 cells, MPTP-induced mice) | Alleviated cytotoxicity, reduced neuroinflammation and oxidative stress, and ameliorated motor deficits. | nih.gov |
| Indole-based multi-target-directed ligands | Alzheimer's Disease | Dual inhibition of AChE and BuChE, and inhibition of Aβ amyloid aggregation. | nih.govresearchgate.net |
| IDO-1 inhibitors | Alzheimer's Disease, Geriatric Depression | Targeting neuroinflammation by downregulating IDO-1 is a potential therapeutic strategy. | nih.gov |
Other Therapeutic Potentials
The indole nucleus is a prominent scaffold in medicinal chemistry, leading to investigations into its derivatives for a wide array of therapeutic applications. Research has extended beyond primary pharmacological targets to explore the potential of compounds based on the this compound and related indole structures in treating metabolic, infectious, cardiovascular, and autoimmune disorders.
The indole scaffold is a key component in various natural and synthetic compounds investigated for antidiabetic properties. nih.gov The mechanisms of action are diverse, targeting different pathways involved in glucose homeostasis. sci-hub.se
One area of research has focused on indole derivatives as inhibitors of human sodium-glucose cotransporter 2 (SGLT2). For instance, the novel substituted 3-benzylindole-N-glucoside, Ta-1887, was evaluated as a potent hSGLT inhibitor, which may help reduce glucose levels by affecting urinary glucose excretion. sci-hub.se
Other synthetic pathways have produced dihydro-N-substituted-5-(1H-indol-3-yl-methylene)-thiazolidine-2,4-diones. These compounds have been shown to possess antihyperglycemic effects, potentially through the inhibition of protein kinase C b2 or the formation of advanced glycation end products (AGEs). sci-hub.se Indole alkaloids isolated from natural sources, such as sweet potato leaves, have also demonstrated α-glucosidase inhibitory activity. sci-hub.se While many of these compounds are not direct derivatives of this compound, their efficacy highlights the potential of the broader indole chemical class in the development of new antidiabetic agents. nih.gov
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases. Indole-2-carboxamide derivatives have been a focus of research for their potential antioxidant capabilities. tandfonline.comnih.gov
Studies have demonstrated that these compounds can act through various mechanisms, including the activation of protective enzymes and direct radical scavenging. tandfonline.comtandfonline.com A series of N-substituted indole-2-carboxamide and indole-3-acetamide (B105759) derivatives were synthesized and evaluated for their in vitro effects on heme oxygenase (HO) activity and 2,2-diphenyl-1-picrylhydrazyl (DPPH) inhibition. tandfonline.comnih.gov Heme oxygenase is an enzyme that provides significant cytoprotection against oxidative stress. tandfonline.com
Among the tested compounds, certain indole-2-carboxamide derivatives showed notable activity. For example, N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide was identified as a potent activator of heme oxygenase. tandfonline.comnih.gov In other studies, N-substituted indole-2-carboxamide derivatives were found to be strong inhibitors of lipid peroxidation, in some cases more potent than their indole-3-carboxamide counterparts. tandfonline.comresearchgate.net Furthermore, a broad range of these derivatives exhibited a strong inhibitory effect on superoxide (B77818) anion formation. tandfonline.comresearchgate.netnih.gov
| Compound | Assay | Concentration | Activity/Inhibition | Source |
|---|---|---|---|---|
| N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide | Heme Oxygenase (HO) Activation | 10⁻⁵ M | 94% Increase | tandfonline.comnih.gov |
| N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide | DPPH Inhibition | 10⁻⁴ M | Potent Inhibitor | tandfonline.comnih.gov |
| N-H and N-substituted indole-2- and 3-carboxamide derivatives (general) | Superoxide Anion (SOD) Inhibition | - | 95-100% | tandfonline.comresearchgate.net |
| Lipid Peroxidation Inhibition (Compounds 4, 5, 6) | 10⁻³ M | 81-94% | tandfonline.comresearchgate.net |
Malaria remains a significant global health issue, driven by the parasite's ability to develop resistance to existing drugs. nih.gov This has spurred the search for novel chemical scaffolds that can act via new mechanisms. The indole nucleus is considered a compelling scaffold for developing antiplasmodial agents, as it is a core component of compounds that exhibit multiple modes of action against the Plasmodium parasite. nih.gov
While the indole nucleus alone does not guarantee antiplasmodial activity, its presence in potent compounds has driven further research. nih.gov For example, Cipargamin, a spiroazepineindole derivative currently in clinical trials, shows sub-nanomolar potency against the blood stage of the malaria parasite and blocks protein synthesis in P. falciparum. nih.gov Other research has explored molecular hybridization, linking an isatin (1H-indole-2,3-dione) pharmacophore with other active groups, to create potent derivatives against chloroquine-resistant strains. nih.gov Indole-3-glyoxyl tyrosine derivatives have also shown potential antiplasmodial properties. nih.gov These findings suggest that the indole framework, including structures related to this compound, is a promising starting point for the design of new antimalarial drugs. nih.gov
Derivatives of the indole scaffold have been investigated for their potential to treat hypertension, primarily by targeting the renin-angiotensin system (RAS). nih.govmdpi.com A key target in this system is the angiotensin II receptor type 1 (AT1), which mediates the vasoconstrictive effects of angiotensin II. ntnu.no
Research into novel derivatives of indole-3-carboxylic acid has led to the identification of compounds with a high nanomolar affinity for the AT1 receptor, comparable to established pharmaceuticals like losartan. nih.gov In studies using spontaneously hypertensive rats, certain indole derivatives demonstrated the ability to lower blood pressure significantly upon oral administration, with effects lasting over 24 hours, superior to that of losartan. nih.gov Another synthetic compound, 221s (2,9), which combines an ACEI mother nucleus with other chemical groups, was shown to reduce both systolic and diastolic blood pressure in rats, with an efficacy equivalent to captopril. mdpi.com This compound acts by inhibiting the RAS and enhancing vascular endothelial function. mdpi.com These studies underscore the potential of the indole core structure as a platform for developing new antihypertensive agents.
The immunomodulatory properties of indole derivatives have made them candidates for the treatment of autoimmune diseases like multiple sclerosis (MS) and arthritis. nih.govnih.gov The mechanisms often involve targeting enzymes and pathways that regulate inflammation and immune cell responses.
In the context of MS, research has pointed to the role of indoleamine 2,3-dioxygenase (IDO), an enzyme that catabolizes tryptophan. nih.gov Activation of the inflammatory response can trigger IDO production, linking the immune and serotonergic systems. nih.gov Studies have shown that treatments for MS, such as interferon-beta, can increase IDO expression. nih.gov Furthermore, some modern MS therapies are S1P receptor modulators, and the structure of at least one such modulator incorporates a dihydro-indenyl group, which is structurally related to the dihydro-indole core. nih.gov
In arthritis, particularly osteoarthritis (OA) and rheumatoid arthritis (RA), indole-related pathways are also of therapeutic interest. nih.gov The enzyme indoleamine-2,3-dioxygenase 1 (IDO1) is overexpressed in the synovial fluid of OA patients and is considered a promising therapeutic target. nih.govnih.gov Metabolites of IDO1 have been positively correlated with pain and joint stiffness in OA. nih.gov In RA, the related enzyme IDO2 has been identified as a key mediator of autoreactive B and T cell responses. nih.gov Other research has focused on 1-acyl-2-oxindole-3-carboxamides as dual inhibitors of cyclooxygenase (CO) and lipoxygenase (LO), enzymes central to the inflammatory process. These compounds have shown potential in alleviating the symptoms of chronic inflammatory diseases like RA and OA. google.com
Computational Chemistry and Molecular Modeling
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of novel ligands to a protein's active site. Numerous studies have employed molecular docking to investigate how indole-2-carboxamide derivatives interact with various protein targets, providing critical insights into their mechanism of action. nih.govresearchgate.netmdpi.com
The analysis of ligand-protein interactions reveals the specific forces that stabilize the binding of a compound within a protein's active site. For indole-2-carboxamide derivatives, these interactions are key to their biological activity.
Hydrogen bonds, hydrophobic interactions, and pi-stacking are consistently identified as crucial for binding. For instance, in studies of derivatives targeting protein kinases like EGFR and BRAFV600E, the indole (B1671886) NH group and the amide linker are frequently involved in forming critical hydrogen bonds with key amino acid residues. mdpi.com In one study, the 5-chloro-indole NH group of a derivative was shown to form a hydrogen bond with the key residue Thr529 in the BRAFV600E active site, while the amide NH moiety formed weaker hydrogen bonds with Lys483. mdpi.com In another study targeting PI3Kα/EGFR, docking confirmed that new indole-2-carboxamides fit within the catalytic sites, forming hydrogen bonds with essential binding residues. researchgate.net
Molecular docking not only predicts how a ligand binds but also estimates the strength of this binding, often expressed as a docking score or binding affinity (e.g., in kcal/mol). biorxiv.org These scores help in ranking potential inhibitors before their synthesis and experimental testing.
Studies on various indole-2-carboxamide derivatives have successfully predicted their binding modes and affinities against a range of targets. For example, docking of N-(Benzyloxy)-1H-Indole-2-Carboxamides into the Ornithine decarboxylase protein (PDB ID: 7ODC) showed good to moderate activity, comparable to the standard drug Fluconazole. In studies against anticancer targets like EGFR, BRAFV600E, and VEGFR-2, docking scores helped to rationalize the observed antiproliferative activities. nih.gov The most potent compounds in these series often exhibit the most favorable docking scores, indicating a strong correlation between predicted affinity and biological function. mdpi.com
The table below summarizes findings from molecular docking studies on various indole-2-carboxamide derivatives against different protein targets.
| Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Interactions | Reference |
|---|---|---|---|---|
| 5-Chloro-indole-2-carboxamides | BRAFV600E | Thr529, Lys483, Val471, Trp531, Phe583, Cys532 | H-bonds, Hydrophobic interactions, pi-H interactions | mdpi.com |
| N-thiazolyl-indole-2-carboxamides | EGFR, HER2, VEGFR-2, CDK2 | Not specified | Improved binding affinity compared to reference drugs | acs.org |
| Indole-2-carboxamides | PI3Kα / EGFR | Not specified | H-bonding with key catalytic residues | researchgate.net |
| Rimantadine-based indoles | MmpL3 | Not specified | Docking protocol validated against co-crystallized ligand | nih.gov |
| N-(Benzyloxy)-1H-Indole-2-Carboxamides | Ornithine decarboxylase | Not specified | Good to moderate binding activity |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic nature of ligand-protein interactions over time, offering a more realistic view of the complex's stability than static docking. These simulations model the movement of atoms and molecules, helping to validate docking poses and assess the stability of key interactions.
For the indole-2-carboxamide scaffold, MD simulations have been used to confirm the stability of binding predicted by docking studies. For instance, MD simulations were employed in the study of indole-based dual inhibitors of EGFR and c-MET, providing a deeper understanding of the binding stability. mdpi.com Such studies are crucial for confirming that the interactions observed in a static docked pose are maintained in a more dynamic, solution-like environment.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. mdpi.com This model then serves as a 3D query for searching compound libraries to find novel molecules with the desired activity.
Pharmacophore models have been developed for various indole-2-carboxamide derivatives to understand their structure-activity relationships. nih.gov For example, a study on N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase (FBPase) inhibitors used pharmacophore modeling to reveal the key features for inhibitory activity. The model highlighted the importance of the sulfonamide group as a potential hydrogen bond donor and/or acceptor, and suggested that specific electronic properties on the benzene (B151609) and indole rings could enhance activity. ijpar.com
Virtual Screening for Novel Ligands
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process is often guided by the results of molecular docking and pharmacophore modeling.
The indole-2-carboxamide scaffold has been successfully used as a basis for virtual screening campaigns to discover novel inhibitors for various targets. A high-throughput virtual screening protocol combining pharmacophore modeling and molecular docking was designed to identify new inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. researchgate.net Similarly, virtual screening of natural products identified indole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov In another example, molecular docking-based virtual screening led to the identification of indole-2-carboxylic acid as a potent scaffold for developing HIV-1 integrase inhibitors. mdpi.com These examples demonstrate the power of virtual screening to identify new therapeutic candidates based on a privileged scaffold like indole-2-carboxamide. mdpi.com
Preclinical and Translational Research
In Vitro Studies
In vitro studies are fundamental in elucidating the cellular and biochemical effects of a compound. For the indole-2-carboxamide class, these studies have demonstrated a broad spectrum of activity against cancer cells and pathogenic microorganisms.
Cell-based assays are crucial for determining a compound's activity in a biological context. The indole-2-carboxamide scaffold has been extensively evaluated for its antiproliferative and cytotoxic effects against various cell lines.
Derivatives of 1H-indole-2-carboxamide have shown potent antiproliferative activity against human cancer cell lines. For instance, a library of these compounds was effective against both LNCaP (androgen-sensitive human prostate adenocarcinoma) and enzalutamide-resistant prostate cancer cells. nih.govresearchgate.net Further studies on different series of indole-2-carboxamides identified compounds with significant antiproliferative effects against breast cancer (MCF-7), lung cancer (A-549), and other cancer cell lines. nih.govmdpi.com The activity against MCF-7 was particularly noteworthy, with several derivatives showing greater potency than the reference drug doxorubicin. nih.gov
In the context of infectious diseases, indole-2-carboxamides have demonstrated activity against non-tuberculous mycobacteria (NTM) and Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov When tested for cytotoxicity against a human monocytic cell line (THP-1), lead anti-mycobacterial compounds showed minimal effects, indicating good selectivity for the pathogen over host cells. nih.gov Similarly, in the development of anti-Chagas agents, initial hits from a high-content screening of indole-containing compounds were identified as active against the intracellular amastigote forms of T. cruzi while showing good selectivity over Vero host cells. nih.govacs.org
Interactive Table:
Biochemical assays are employed to identify the specific molecular targets of a compound. 2,3-dihydro-1H-indole-2-carboxamide is described as a peptidomimetic that inhibits the NS3 protease, a crucial enzyme in the life cycle of the hepatitis C virus (HCV) and HIV. biosynth.com
Broader studies on the indole-2-carboxamide class have identified several other molecular targets. In the field of oncology, they have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins in cancer cell proliferation. nih.govmdpi.com Other research has focused on their ability to inhibit the androgen receptor's binding function 3 (BF3), an allosteric site, which presents a novel strategy for treating castration-resistant prostate cancer. nih.govresearchgate.net Assays measuring the activation of apoptotic pathway proteins, such as caspase-3, caspase-9, and cytochrome C, confirmed that these compounds induce programmed cell death in cancer cells. nih.govmdpi.com
In infectious disease research, indole-2-carboxamides are reported to inhibit Mycobacteria membrane protein large 3 (MmpL3), which is essential for transporting mycolic acids to the mycobacterial cell envelope. nih.gov For Chagas disease, while initial hits were potent against the parasite, direct biochemical assays showed they were inactive against the recombinant T. cruzi enzyme TcCYP51, indicating a different, deprioritized mechanism of action. nih.govacs.org
Interactive Table:
In Vivo Efficacy Studies
Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy in a whole-organism context.
Animal models that mimic human diseases are critical for evaluating the therapeutic potential of drug candidates. Indole-2-carboxamides have been tested in mouse models for both mycobacterial infections and Chagas disease. nih.govnih.govnih.gov
In a Mycobacterium abscessus-infected mouse model, oral administration of two lead indole-2-carboxamide compounds resulted in a statistically significant decrease in bacterial loads in both the lungs and spleen of the infected mice. nih.gov This demonstrated the potential of this class of compounds to treat challenging NTM infections.
For Chagas disease, a lead 1H-indole-2-carboxamide was progressed to proof-of-concept efficacy studies in both acute and chronic mouse models. nih.gov The compound showed antiparasitic activity; however, infection relapsed after treatment was stopped. nih.gov This was attributed to unfavorable pharmacokinetic properties rather than a lack of biological activity. nih.gov
Bioavailability and Pharmacokinetic Considerations
The study of a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, is vital for its development. Research indicates that this compound possesses pharmacokinetic properties similar to the well-known drug glibenclamide and has the ability to penetrate the blood-brain barrier. biosynth.com
For the broader class of indole-2-carboxamides, pharmacokinetic properties have been a key focus of optimization. In the development of anti-Chagas agents, early lead compounds showed limited plasma exposure after oral dosing in mice. nih.gov Medicinal chemistry efforts aimed to improve metabolic stability and solubility, but this often failed to yield compounds with concurrent improvements in both potency and exposure. nih.gov
In the context of anti-mycobacterial agents, in silico ADME and pharmacokinetic predictions have been used to guide compound design, ensuring that synthesized derivatives have acceptable bioavailability profiles. nih.gov The successful oral administration in mouse efficacy studies further supports the potential for good bioavailability within this compound class. nih.gov
Toxicity and Safety Profiling (e.g., in Zebrafish models)
Early assessment of a compound's toxicity is essential to identify potential safety concerns. The zebrafish (Danio rerio) has emerged as a valuable in vivo model for toxicity screening due to its rapid development and genetic similarity to humans. nih.gov
While specific toxicity data for this compound in zebrafish is not detailed in the provided search results, studies on related indole (B1671886) structures provide insight into the methodologies used. For example, a study on indole-2,3-dione (Isatin) in a zebrafish model investigated its role in modulating radiosensitivity. nih.gov In this context, researchers assessed endpoints such as embryo mortality, behavioral changes, and the production of reactive oxygen species (ROS). nih.gov Such studies highlight the utility of the zebrafish model in providing robust preclinical evidence on a compound's safety profile and biological effects in a whole organism. nih.gov General acute toxicity studies in zebrafish, often following OECD guidelines, determine lethal concentrations (LC50) and observe for concentration-dependent mortality and histopathological changes. nih.gov
Future Directions and Research Gaps
Exploration of Novel Target Pathways
While research has identified several targets for 2,3-dihydro-1H-indole-2-carboxamide and its aromatic indole-2-carboxamide analogues, the full spectrum of their biological activity is still under investigation, presenting a significant area for future research.
Initial studies identified some derivatives as inhibitors of the NS3 protease, indicating potential against viruses like Hepatitis C (HCV). mdpi.com More recent investigations have revealed that certain indole-2-carboxamide compounds possess broad-spectrum antiviral properties by targeting a host factor involved in cap-dependent translation, though the precise molecular target remains to be elucidated. researchgate.net This ambiguity represents a critical research gap; identifying this host factor could unlock a new class of broad-spectrum antiviral therapeutics.
Beyond virology, the indole-2-carboxamide framework has shown potential in other therapeutic areas. Derivatives have been developed as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the MAPK signaling pathway implicated in inflammatory diseases like ulcerative colitis. clockss.org The mechanism involves the repression of the ASK1-p38/JNK signaling cascade. clockss.org Other novel pathways being explored include the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, where indole-2-carboxamides have been identified as novel agonists, relevant for pain and inflammation. acs.org
In the realm of infectious diseases, research into anti-trypanosomal agents initially targeted the sterol 14α-demethylase (TcCYP51), but this mechanism was later deprioritized for certain indole (B1671886) series due to unfavorable properties. nih.gov Conversely, a different target, the MmpL3 transporter essential for mycolic acid translocation, has been identified for indole-2-carboxamides with potent activity against various Mycobacterium species, including those causing tuberculosis and non-tuberculous mycobacterial infections. nih.gov Furthermore, molecular docking studies have highlighted HIV-1 integrase as another promising target, with the indole-2-carboxylic acid scaffold showing potential to chelate magnesium ions in the enzyme's active site. mdpi.comrsc.org
A significant opportunity lies in exploring the neuroprotective potential of the 2,3-dihydroindole core, given its structural similarity to melatonin (B1676174) analogues. rug.nlnih.gov The synthesis of new derivatives for evaluation against neurological targets could open new avenues for treating neurodegenerative disorders.
Development of Multi-Targeting Agents
The development of agents that can modulate multiple biological targets simultaneously is a growing strategy in drug discovery, particularly in complex diseases like cancer. The indole-2-carboxamide scaffold is well-suited for this approach.
Recent studies have successfully designed and synthesized indole-2-carboxamide derivatives as multi-target antiproliferative agents. nih.gov One study demonstrated that a series of these compounds could inhibit Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov This multi-pronged attack on key oncogenic signaling pathways can potentially lead to more durable therapeutic responses and overcome resistance mechanisms that arise from single-target therapies. Similarly, other research has focused on creating dual inhibitors, such as those targeting both PI3Kα and EGFR or EGFR and CDK2, further highlighting the scaffold's adaptability for creating multi-kinase inhibitors. nih.govnih.gov
The broad-spectrum antiviral activity observed in some indole-2-carboxamides also points towards a multi-target or common pathway mechanism. researchgate.net Their ability to inhibit a range of RNA viruses, including members of the Togaviridae, Bunyaviridae, and Picornaviridae families, suggests they act on a conserved host or viral process, a highly desirable trait for a multi-targeting antiviral drug. researchgate.net
| Derivative Series | Targeted Pathways/Kinases | Therapeutic Area | Reference |
| Indole-2-carboxamides (Va-i) | EGFR, BRAFV600E, VEGFR-2 | Cancer | nih.gov |
| Indole-2-carboxamides | PI3Kα, EGFR | Cancer | researchgate.netnih.gov |
| Indole-2-carboxamides (5d, 5e, 5h) | EGFR, CDK2 | Cancer | nih.gov |
Advancements in Stereoselective Synthesis for Isomer-Specific Activity
The this compound structure contains a chiral center at the C2 position. Consequently, its derivatives can exist as different stereoisomers (enantiomers or diastereomers), which may possess distinct biological activities, potencies, and metabolic profiles. A significant research gap is the limited exploration of the stereochemistry of these compounds.
Future research must prioritize the development of robust stereoselective and asymmetric synthesis methods to produce enantiomerically pure compounds. acs.org Organocatalytic asymmetric synthesis, in particular, has emerged as a powerful tool for creating chiral indole-based heterocycles and represents a promising strategy to be applied in this context. acs.org Efficient methods for the diastereoselective preparation of substituted indoline-2-carboxamides have been developed, for instance, yielding cis-indoline structures from N-acylindole-2-carboxylates. clockss.org This demonstrates that stereochemical control is achievable.
By separating and evaluating individual isomers, researchers can perform detailed structure-activity relationship (SAR) studies to determine which spatial arrangement is optimal for a given biological target. This will not only lead to more potent and selective drugs but also reduce potential off-target effects and toxicity associated with the inactive or less active isomer. The development of such isomer-specific therapeutics is a crucial step toward creating more refined and effective treatments based on the this compound scaffold.
Integration of Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery pipeline, and its application to the this compound class is a key area for future growth. endava.comchapman.edu While traditional computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are already being employed to design and screen indole derivatives, AI and ML offer more advanced capabilities. researchgate.netnih.govnih.gov
ML models can be trained on existing experimental data to predict the biological activities and physicochemical properties of novel, untested indole-2-carboxamide derivatives with greater speed and accuracy. acs.org For example, machine learning has been used successfully to predict the photo-CIDNP enhancement for a library of indole derivatives, identifying key molecular features that drive the effect. acs.org
Looking forward, generative AI models, such as those using transformer-based architectures, can facilitate de novo drug design. chapman.edu These models can generate entirely new molecular structures based on a desired set of properties (e.g., high affinity for a specific target, low toxicity, optimal metabolic stability), significantly expanding the chemical space beyond what is achievable through traditional library synthesis. endava.comchapman.edu Reinforcement learning can further optimize these generated molecules for multiple parameters simultaneously. Applying these advanced AI tools to the indole-2-carboxamide scaffold could rapidly identify next-generation candidates with superior therapeutic profiles.
Clinical Translation Potential of this compound Based Therapeutics
Ultimately, the success of any therapeutic scaffold is measured by its ability to be translated into clinically effective treatments. The this compound class has shown considerable promise in preclinical models across a range of diseases, suggesting a strong potential for clinical translation.
Some derivatives of the parent compound have already undergone clinical evaluation for chronic hepatitis B and C. mdpi.com In the field of antivirals, lead compounds like CCG205432 have demonstrated significant efficacy and improved survival in mouse models of Western Equine Encephalitis virus, making them viable candidates for continued preclinical development. researchgate.net In inflammatory disease, an ASK1 inhibitor based on the 1H-indole-2-carboxamide scaffold showed significant efficacy in a mouse model of ulcerative colitis. clockss.org Furthermore, indole-2-carboxamides that inhibit the MmpL3 transporter are considered strong contenders for further preclinical testing as therapeutics for non-tuberculous mycobacteria (NTM) infections, showing good selectivity and minimal cytotoxicity. nih.gov
However, the path to clinical translation is not without challenges. Studies on certain indole-2-carboxamides for Chagas disease were halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, such as limited plasma exposure in animal models, despite promising in vitro and in vivo activity. nih.govnih.gov These instances underscore the critical need for early and thorough ADME (absorption, distribution, metabolism, and excretion) profiling in future research programs. Overcoming these pharmacokinetic hurdles will be essential to realizing the full clinical potential of this versatile class of compounds.
| Therapeutic Area | Compound/Series | Key Preclinical/Clinical Finding | Status/Potential | Reference |
| Virology (HCV/HBV) | This compound | Has been the subject of clinical studies in patients. | Clinical evaluation conducted | mdpi.com |
| Virology (WEEV) | CCG205432 / CCG209023 | Dampened disease severity and enhanced survival in a lethal mouse model. | Candidate for continued preclinical development | researchgate.net |
| Inflammatory Disease | Compound 19 (ASK1 Inhibitor) | Showed significant anti-UC efficacy in a DSS-induced mouse model. | Potential therapeutic strategy for Ulcerative Colitis | clockss.org |
| Infectious Disease (NTM) | Indole-2-carboxamides (MmpL3 inhibitors) | Potent pan-activity against Mycobacterium species with good selectivity indices. | Strong contender for further preclinical testing | nih.gov |
| Infectious Disease (Chagas) | Indole-2-carboxamide series | Optimization stopped due to unfavorable DMPK properties and limited plasma exposure. | Highlights challenges in clinical translation | nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,3-dihydro-1H-indole-2-carboxamide derivatives, and how do reaction conditions influence yields?
- Methodology : A widely used approach involves cyclization of substituted indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazol-4(5H)-one in acetic acid produces carboxamide derivatives via condensation (Method A in Scheme 2) . Yields (>95%) depend on stoichiometry, solvent choice (e.g., acetic acid for solubility), and reaction time (3–5 hours). Purification often involves recrystallization from DMF/acetic acid mixtures .
- Data Consideration : Monitor reaction progress via TLC or HPLC. HRMS and NMR (e.g., δ 11.97 ppm for NH protons in DMSO-d6) confirm structural integrity .
Q. How can researchers mitigate hazards during the synthesis of this compound intermediates?
- Safety Protocols :
- Use PPE (gloves, goggles, lab coats) to avoid skin contact with toxic intermediates like methyl esters or aldehydes .
- Conduct reactions in fume hoods or gloveboxes for volatile or irritant byproducts (e.g., HCl gas from hydrochlorides) .
- Segregate waste (e.g., halogenated solvents) for professional disposal to comply with environmental regulations .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing chiral this compound derivatives?
- Methodology :
- Chiral Resolution : Use chiral ligand-exchange chromatography (e.g., for octahydroindole-2-carboxylic acid stereoisomers) or enantioselective catalysis .
- Protecting Groups : Benzylation of (S)-indoline-2-carboxylic acid preserves stereochemistry during alkylation steps .
Q. How do structural modifications (e.g., fluorination) impact the bioactivity of 2,3-dihydro-1H-indole-2-carboxamides?
- Structure-Activity Relationship (SAR) :
- Fluorination at C4/C6 (e.g., 4,6-difluoro derivatives) enhances Mycobacterium growth inhibition by improving membrane permeability and target binding .
- Substituents on the indole ring (e.g., trifluoromethyl groups in dirlotapide) modulate pharmacokinetics by altering lipophilicity and metabolic stability .
- Experimental Design : Compare IC values of fluorinated vs. non-fluorinated analogs using standardized assays (e.g., microdilution for antimicrobial activity) .
Q. What analytical techniques resolve contradictions in crystallographic data for carboxamide derivatives?
- Crystallography : SHELX programs (SHELXL, SHELXD) refine high-resolution or twinned crystal structures. For example, SHELXPRO interfaces with macromolecular data to resolve ambiguities in hydrogen bonding networks .
- Complementary Methods : Pair X-ray diffraction with -NMR to validate carbonyl group geometries, especially in polymorphic systems .
Methodological Best Practices
Q. How should researchers optimize HPLC conditions for purity analysis of 2,3-dihydro-1H-indole-2-carboxamides?
- Column Selection : Use C18 reverse-phase columns with 5 µm particle size for baseline separation of polar intermediates .
- Mobile Phase : Acetonitrile/water (0.1% TFA) gradients improve peak symmetry for carboxamides. Adjust pH to 2.5–3.0 to suppress ionization of acidic groups .
- Validation : Calibrate with reference standards (e.g., indole-5-carboxylic acid, CAS 1670-81-1) to ensure method reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
